Eprosartan-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

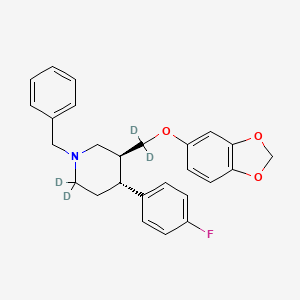

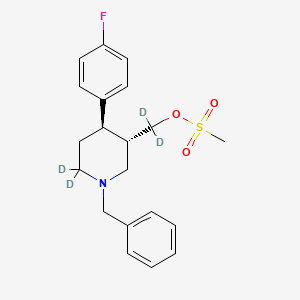

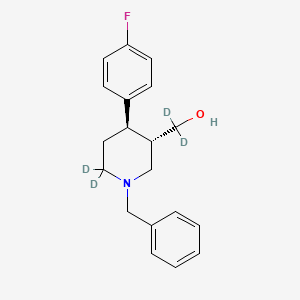

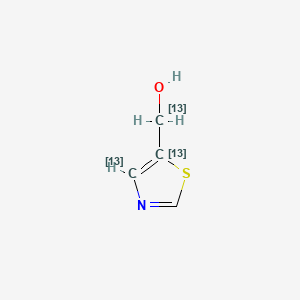

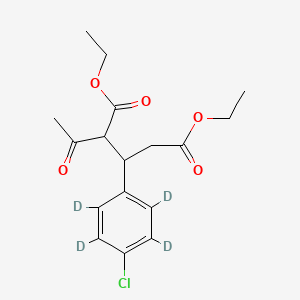

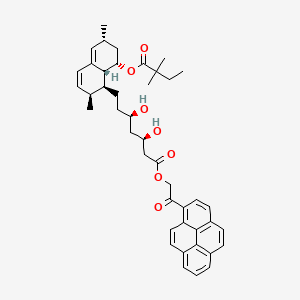

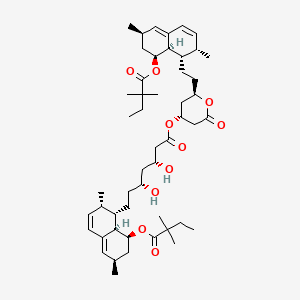

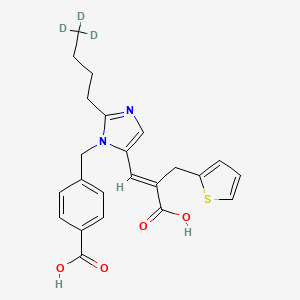

Eprosartan-d3 is a deuterated form of Eprosartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of Eprosartan by using isotopic labeling techniques .

Aplicaciones Científicas De Investigación

Eprosartan-d3 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Eprosartan.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

Isotopic Labeling: Used in tracer studies to track the movement and transformation of Eprosartan in biological systems.

Drug Development: Assists in the development of new drugs by providing insights into the behavior of Eprosartan and its analogs

Mecanismo De Acción

Target of Action

Eprosartan-d3 primarily targets the angiotensin II receptor subtype 1 (AT1) found in various tissues, including vascular smooth muscle and the adrenal gland . The AT1 receptor mediates the well-known effects of angiotensin II, such as vasoconstriction, aldosterone release, and renal reabsorption of sodium .

Mode of Action

this compound is an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the AT1 receptor . This blockade leads to multiple effects, including vasodilation, a reduction in the secretion of vasopressin, and a decrease in the production and secretion of aldosterone . The resulting effect is a decrease in blood pressure .

Biochemical Pathways

this compound affects the renin-angiotensin system, a critical regulator of blood pressure and fluid balance. By blocking the AT1 receptor, this compound inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This action is independent of the pathways for angiotensin II synthesis . In addition, a study has shown that eprosartan can activate the SIRT1/Nrf2/HO-1 and Beclin-1/AMPK/mTOR autophagy pathways .

Pharmacokinetics

this compound exhibits minimal hepatic metabolism. It is primarily excreted in the feces (90%) and urine (7% primarily as unchanged drug) . The time to peak serum concentration when fasting is 1 to 2 hours, and the terminal half-life is 5 to 9 hours . The bioavailability of this compound is 15% .

Result of Action

The primary molecular and cellular effect of this compound’s action is a decrease in blood pressure. This is achieved through vasodilation, a reduction in the secretion of vasopressin, and a decrease in the production and secretion of aldosterone . This compound also exerts antioxidant, pro-autophagic, and anti-apoptotic effects via the activation of SIRT1/Nrf2/HO-1 and Beclin-1/AMPK/mTOR pathways .

Direcciones Futuras

Eprosartan is currently used for the management of hypertension alone or in combination with other classes of antihypertensive agents . It is also used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors) . Future research may focus on further understanding its mechanism of action and exploring additional therapeutic uses.

Análisis Bioquímico

Biochemical Properties

Eprosartan-d3, like Eprosartan, binds to the angiotensin II receptor with IC50s of 9.2 nM and 3.9 nM in rat and human adrenal cortical membranes, respectively . This interaction with the angiotensin II receptor is crucial for its function in biochemical reactions.

Cellular Effects

This compound, through its interaction with the angiotensin II receptor, plays a significant role in various cellular processes. It prevents the binding of angiotensin II to the AT1 receptor, leading to the relaxation of vascular smooth muscle and vasodilation . This results in a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves selectively blocking the binding of angiotensin II to the AT1 receptor . This blockade leads to multiple effects including vasodilation, a reduction in the secretion of vasopressin, and a reduction in the production and secretion of aldosterone . The resulting effect is a decrease in blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, Eprosartan has been shown to have good antihypertensive efficacy when administered both over the short term and for an extended duration in patients with mild-to-moderate hypertension .

Dosage Effects in Animal Models

In animal models, Eprosartan has been shown to inhibit various physiological effects associated with angiotensin II, such as contractile responses in rabbit aortic rings, isotonic fluid absorption in rabbit perfused proximal convoluted tubules, and pressor responses .

Metabolic Pathways

This compound, like Eprosartan, is not metabolized by the cytochrome P450 system . It is mainly eliminated as unchanged drug, with less than 2% of an oral dose being excreted in the urine as a glucuronide .

Transport and Distribution

Eprosartan has a volume of distribution of approximately 13L and is highly bound to plasma proteins . Approximately two-thirds of Eprosartan reaching the systemic circulation is eliminated unchanged by biliary excretion, with the remaining one-third being eliminated in the urine primarily as unchanged drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Eprosartan-d3 involves the incorporation of deuterium atoms into the Eprosartan molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Deuterium Gas Exchange: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms.

Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Eprosartan-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific functional groups in this compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of this compound .

Comparación Con Compuestos Similares

Eprosartan-d3 is compared with other angiotensin II receptor antagonists (ARBs) such as:

- Losartan

- Valsartan

- Telmisartan

- Irbesartan

Uniqueness

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and metabolic stability. Unlike other ARBs, this compound has a distinct non-biphenyl, non-tetrazole chemical structure, which contributes to its unique pharmacological profile .

Similar Compounds

- Losartan : Another ARB used to treat hypertension, with a biphenyl-tetrazole structure.

- Valsartan : Known for its efficacy in reducing blood pressure and cardiovascular events.

- Telmisartan : Has a longer half-life and is used for its sustained antihypertensive effects.

- Irbesartan : Effective in treating hypertension and diabetic nephropathy .

This compound stands out due to its unique structure and the incorporation of deuterium atoms, making it a valuable tool in scientific research and drug development.

Propiedades

IUPAC Name |

4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-FDKNJLTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.